

# Harnessing the Microbiome to Enhance Immunotherapy: A Technical Overview of BMC128

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The gut microbiome has emerged as a critical modulator of host immunity and a key determinant in the success of cancer immunotherapy.[1][2] BMC128, a rationally designed, live biotherapeutic product, represents a novel approach to potentiate the efficacy of immune checkpoint inhibitors (ICIs) in patients who have previously failed to respond to these therapies. Developed by Biomica Ltd., BMC128 is a consortium of four unique bacterial strains, identified through a proprietary computational platform, that are designed to synergistically enhance antitumor immune responses.[3][4] Preclinical studies and preliminary Phase 1 clinical data suggest that BMC128, in combination with the anti-PD-1 antibody nivolumab, is well-tolerated and demonstrates promising anti-tumor activity in patients with advanced solid tumors. This document provides a comprehensive technical overview of the data supporting BMC128, its proposed mechanism of action, and the experimental frameworks used in its evaluation.

# **Introduction: The Microbiome-Immuno-Oncology Axis**

Immune checkpoint inhibitors have revolutionized the treatment landscape for a multitude of solid tumors.[1] However, a significant proportion of patients exhibit primary or acquired resistance to these therapies.[1] Emerging evidence strongly implicates the composition and



functional capacity of the gut microbiome in modulating patient responses to ICIs.[1][2] A diverse and functionally robust gut microbiome is often associated with favorable clinical outcomes, suggesting that targeted microbiome modulation could be a viable strategy to overcome ICI resistance.[1]

BMC128 was developed to address this unmet need. It is a live bacterial product (LBP) consisting of a consortium of four unique bacterial strains that are natural inhabitants of the human intestinal tract.[3][5] These strains were selected based on their predicted ability to stimulate anti-tumor immune functions when administered in conjunction with ICIs.[6] The selection process was guided by Biomica's proprietary PRISM platform, a high-resolution microbiome analysis tool powered by Evogene's MicroBoost AI engine, which performs detailed functional microbiome analysis.[5][7]

## **Composition of BMC128**

While the specific identities of the four bacterial strains within BMC128 are proprietary, they are described as natural inhabitants of the human intestinal tract.[3][5] The selection of these strains was based on a detailed functional microbiome analysis, suggesting a focus on their metabolic and immunomodulatory capabilities rather than just their taxonomic classification.[5]

#### **Preclinical Evidence**

BMC128 has demonstrated significant anti-tumor activity in combination with ICI immunotherapy in preclinical mouse models of breast cancer and melanoma.[6][8]

### **Experimental Protocol: Syngeneic Mouse Models**

While detailed, step-by-step protocols have not been publicly released, the preclinical studies likely followed a workflow similar to the one outlined below, which is standard for evaluating the efficacy of microbiome-based immunotherapies in syngeneic mouse models.[9]





Click to download full resolution via product page

A generalized workflow for preclinical evaluation of BMC128.

#### **Preclinical Efficacy Data**

The combination of BMC128 with an anti-PD-1 inhibitor demonstrated superior anti-tumor efficacy compared to the anti-PD-1 inhibitor alone in both melanoma and breast cancer models. [6][8]



| Preclinical<br>Model   | Treatment<br>Group                           | Outcome<br>Measure                              | Result                                             | Citation     |
|------------------------|----------------------------------------------|-------------------------------------------------|----------------------------------------------------|--------------|
| Melanoma               | Anti-PD-1 only                               | Objective<br>Response Rate<br>(ORR)             | 0%                                                 | [6][8]       |
| BMC128 + Anti-<br>PD-1 | Objective<br>Response Rate<br>(ORR)          | 13%                                             | [6][8]                                             |              |
| Anti-PD-1 only         | Percent Tumor<br>Growth Inhibition<br>(%TGI) | -                                               | [6][8]                                             | <del>-</del> |
| BMC128 + Anti-<br>PD-1 | Percent Tumor<br>Growth Inhibition<br>(%TGI) | 100% increase<br>compared to<br>anti-PD-1 alone | [6][8]                                             | _            |
| Breast Cancer          | BMC128 + ICI                                 | Objective<br>Response Rate<br>(ORR)             | Nearly 50%<br>increase in ORR                      | [6][8]       |
| General                | BMC128 + ICI                                 | Immune Cell<br>Infiltration                     | Increased infiltration of CD4+, CD8+, and NK cells | [6][8]       |
| BMC128 + ICI           | Tumor<br>Microenvironmen<br>t                | Shift from "cold"<br>to "hot" tumors            | [10]                                               |              |

# **Clinical Development: Phase 1 Trial (NCT05354102)**

A first-in-human, open-label Phase 1 trial was initiated to evaluate the safety and tolerability of BMC128 in combination with nivolumab in patients with advanced non-small cell lung cancer (NSCLC), melanoma, or renal cell carcinoma (RCC) who had previously progressed on immunotherapy.[11][12]



#### **Clinical Trial Protocol**

The study employed a multi-stage design to investigate the effects of BMC128 on the gut microbiome and its synergy with nivolumab.[8][13]



Click to download full resolution via product page

Phase 1 clinical trial design for BMC128 in combination with nivolumab.

# **Preliminary Clinical Data**

Preliminary results from the Phase 1 trial, presented at the ASCO 2024 Annual Meeting, have shown an exceptional safety profile and encouraging signs of clinical efficacy.[1][14][15]



Safety Profile: As of the data cutoff, no major safety events potentially associated with BMC128 were reported during either monotherapy or the combination treatment, indicating a favorable safety profile.[14][15]

Clinical Efficacy: The combination of BMC128 and nivolumab demonstrated promising clinical activity in a heavily pre-treated patient population.[14][15][16][17]

| Efficacy Endpoint          | Result                                                                                                                                    | Citation |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Overall Clinical Signals   | 72% of refractory cases exhibited positive clinical signals                                                                               | [14][15] |
| Disease Control            | 64% of patients' disease<br>stopped progressing and they<br>displayed stable disease (SD)                                                 | [14]     |
| Sustained Clinical Benefit | 55% of patients showed sustained clinical benefit                                                                                         | [17]     |
| Durability of Response     | Notable durations of response<br>over 16 weeks, with one<br>patient exceeding 80 weeks                                                    | [14]     |
| Cross-Cancer Effectiveness | - 100% of RCC patients<br>demonstrated positive clinical<br>outcomes- 60% of NSCLC<br>patients demonstrated positive<br>clinical outcomes | [14]     |

# **Proposed Mechanism of Action**

The preclinical and clinical data suggest that BMC128 potentiates the efficacy of ICIs by modulating the host's anti-tumor immune response.[10][18] While the precise molecular pathways are still under investigation, a plausible mechanism involves the interaction of the bacterial strains in BMC128 with the host's immune cells, leading to a more robust and effective anti-cancer immune attack.



Based on the observed increase in CD4+, CD8+, and NK cell infiltration, the following signaling pathway is proposed:[6][8]



Click to download full resolution via product page

A proposed signaling pathway for BMC128-mediated immune modulation.

This proposed pathway suggests that the bacterial strains in BMC128 interact with antigen-presenting cells in the gut-associated lymphoid tissue, leading to their activation and maturation.[19][20] These activated APCs then prime and activate CD4+ T helper 1 (Th1) cells, which orchestrate a broader anti-tumor immune response by promoting the activation and proliferation of cytotoxic CD8+ T cells and NK cells.[21][22][23] These effector immune cells then infiltrate the tumor microenvironment and mediate the killing of cancer cells.[24][25]

#### **Conclusion and Future Directions**

BMC128 is a promising microbiome-based therapeutic with the potential to enhance the efficacy of immune checkpoint inhibitors in patients with advanced solid tumors who have limited treatment options. The rationally designed consortium of four bacterial strains has demonstrated a favorable safety profile and encouraging preliminary efficacy in a Phase 1 clinical trial.[14][15] The observed increase in anti-tumor immune cell infiltration in preclinical models provides a strong rationale for its mechanism of action.[6][8]

Further clinical development, including a planned Phase 2 study, will be crucial to confirm the efficacy of BMC128 and to further elucidate its immunomodulatory mechanisms.[8] Future research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from this novel therapeutic approach. The continued investigation of BMC128



holds the potential to usher in a new era of personalized, microbiome-driven cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Biomica to Present at the American Society of Clinical Oncology (ASCO) 2024 Annual Meeting [prnewswire.com]
- 2. biomicamed.com [biomicamed.com]
- 3. mednexus.org [mednexus.org]
- 4. biomicamed.com [biomicamed.com]
- 5. biomicamed.com [biomicamed.com]
- 6. ascopubs.org [ascopubs.org]
- 7. biomicamed.com [biomicamed.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Mouse models of breast cancer in preclinical research PMC [pmc.ncbi.nlm.nih.gov]
- 10. evogene.com [evogene.com]
- 11. A First-in-human (FIH) Combination Treatment Study With a Single Dose Level of BMC128 | Clinical Research Trial Listing [centerwatch.com]
- 12. Biomica Successfully Completes Phase I Trial Enrollment for Microbiome-Based Immuno-Oncology Drug BioSpace [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. biomicamed.com [biomicamed.com]
- 15. Biomica Presents Positive Clinical Data Update from Ongoing Phase 1 Trial of Microbiome-Based Therapeutic, BMC128, for Refractory RCC, NSCLC & Melanoma [global-agriculture.com]
- 16. Biomica Presents Positive Clinical Data Update from Ongoing Phase 1 Trial of Microbiome-Based Therapeutic, BMC128, for Refractory RCC, NSCLC & Melanoma







[prnewswire.com]

- 17. urologytimes.com [urologytimes.com]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 19. Immunomodulation by Gut Microbiome on Gastrointestinal Cancers: Focusing on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gut microbiota influence immunotherapy responses: mechanisms and therapeutic strategies PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Harnessing the Microbiome to Enhance Immunotherapy: A Technical Overview of BMC128]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585627#bmc128-microbiome-modulation-for-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com